2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide
Description
2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 5-position and an acetamide moiety at the 2-position, further modified by a cyano group. For instance, derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide exhibit antitumor properties, underscoring the therapeutic promise of this scaffold .
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-7-2-3-9-8(6-7)13-11(16-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15) |
InChI Key |
LTSGGROFFOTVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide typically involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of methyl cyanoacetate as a reactant, which is treated with the amine in a solvent-free environment at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of novel heterocyclic compounds.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as triethylamine.
Substitution Reactions: Common nucleophiles include amines and thiols, and the reactions are often carried out in polar solvents.
Cyclization Reactions: These reactions may require heating and the use of catalysts such as Lewis acids.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities and applications in materials science .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzothiazole derivatives, including 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide. These compounds have been evaluated for their effectiveness against a range of pathogens.
Key Findings:
- A series of benzothiazole derivatives exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains .
- The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial death.
Anticancer Activity
The anticancer potential of 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide has been investigated through various in vitro and in vivo studies.
Case Studies:
- VEGFR-2 Inhibition : In a study evaluating benzothiazole hybrids, some derivatives demonstrated potent inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression. The most effective compounds showed IC50 values in the low nanomolar range .
- Cell Line Studies : Compounds similar to 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide have been tested against multiple cancer cell lines, demonstrating significant growth inhibition rates. For instance, one derivative showed an average cell growth inhibition rate of over 12% across various human tumor cell lines .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogens and cancer cells.
Enzyme Targets:
- Dihydrofolate Reductase (DHFR) : Novel derivatives based on the benzothiazole scaffold have shown promise as DHFR inhibitors, which are essential for DNA synthesis in both bacterial and cancer cells. This inhibition can lead to reduced cell proliferation and increased susceptibility to other therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide.
Key Structural Features:
- The presence of the cyano group enhances lipophilicity and may improve membrane permeability.
- Substituents on the benzothiazole ring can significantly alter biological activity; thus, systematic variation is essential for developing more potent analogs.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 5-methyl group in the target compound may enhance lipophilicity compared to 6-methoxy derivatives (e.g., compound in ), which introduce polar methoxy groups.
Bioactivity Correlations: Thioacetamide derivatives (e.g., compound 7b ) exhibit antidiabetic activity, whereas cyanoacetamide analogs (e.g., ) are linked to antitumor effects. This highlights the role of the acetamide substituent in modulating target specificity. The absence of a cyano group in compound 7b versus its presence in the target compound may alter electron-withdrawing effects, influencing reactivity and interaction with biological targets.
Crystallographic and Spectroscopic Data :
- The adamantyl derivative forms H-bonded dimers and S⋯S interactions, which stabilize its crystal structure. In contrast, methyl-substituted analogs (e.g., the target compound) may exhibit simpler packing modes due to smaller substituents.
- IR spectra of adamantyl derivatives show strong amide C=O stretches (~1668 cm⁻¹), consistent with planar acetamide moieties , while thioacetamides (e.g., 7b) display C=O peaks at higher wavenumbers (~1705 cm⁻¹) due to reduced conjugation .
Biological Activity
2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide can be characterized by its molecular formula . The presence of the benzothiazole moiety is crucial for its biological activity, as it enhances interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide. Research indicates that compounds containing the benzothiazole structure exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL. For instance, compounds derived from similar structures have shown MIC values as low as 25 μg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as anti-tubercular agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide | 50 | 98 |
| Other Benzothiazole Derivatives | 25 - 100 | Varies |
Anti-inflammatory Activity
In addition to antimicrobial effects, benzothiazole derivatives have been investigated for their anti-inflammatory properties. The compound has been shown to inhibit the lipoxygenase (LOX) enzyme, which plays a critical role in inflammatory processes. Docking studies suggest that the cyano group in the compound forms hydrogen bonds with key amino acids in the active site of LOX, enhancing its inhibitory activity .
The mechanism by which 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound acts as an inhibitor of both COX and LOX pathways, which are pivotal in the inflammatory response.
- Binding Affinity : Molecular docking studies reveal that it binds effectively to target enzymes, suggesting a competitive inhibition mechanism.
Case Studies and Research Findings
A recent study synthesized various derivatives of benzothiazole and assessed their biological activities. Among these, several compounds exhibited promising anti-tubercular and anti-inflammatory properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
